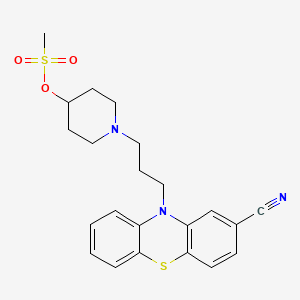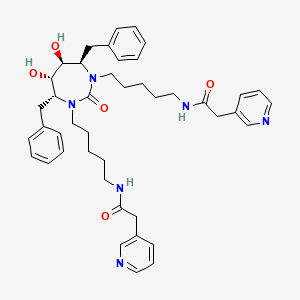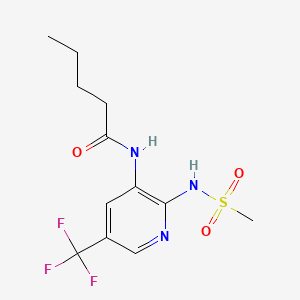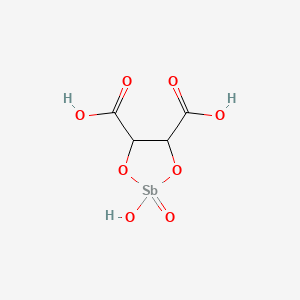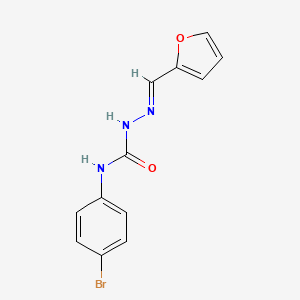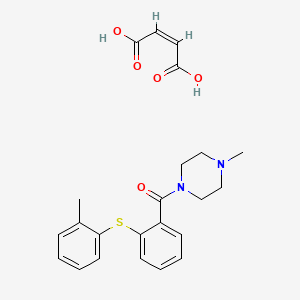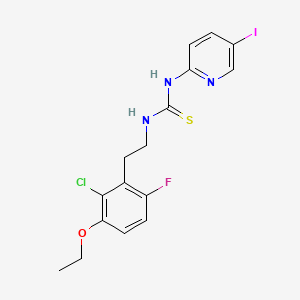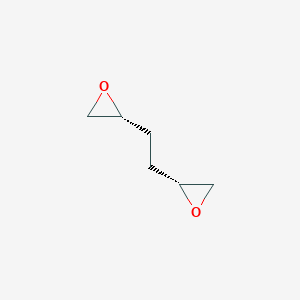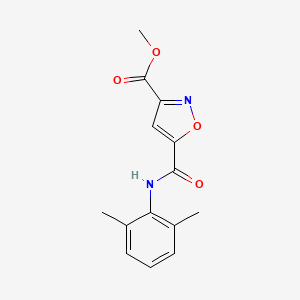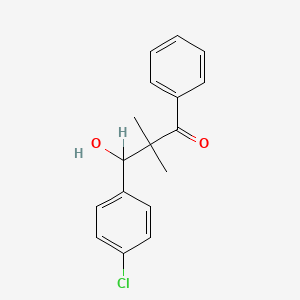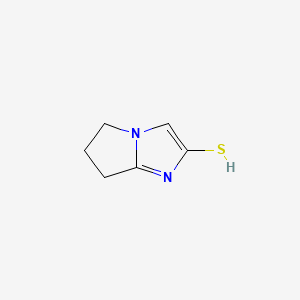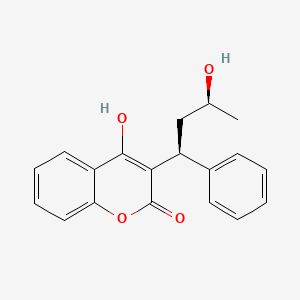
S,S-Warfarin alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S,S-Warfarin alcohol: is a stereoisomer of warfarin, a well-known anticoagulant used to prevent blood clot formation. Warfarin exists as a racemic mixture of two enantiomers, R-warfarin and S-warfarin, each with distinct pharmacological properties. This compound is one of the metabolites formed during the reduction of S-warfarin. This compound retains some anticoagulant activity and is of interest in pharmacological and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: S,S-Warfarin alcohol can be synthesized through the reduction of S-warfarin. The reduction process typically involves the use of human liver cytosol, which contains enzymes such as carbonyl reductase-1 and aldo-keto reductase-1C3. These enzymes catalyze the reduction of the carbonyl group at position 11 of S-warfarin to form this compound .
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its specific use in research rather than therapeutic applications. the synthesis can be scaled up using bioreactors containing the necessary enzymes and cofactors to facilitate the reduction process under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: S,S-Warfarin alcohol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized back to the carbonyl group, regenerating S-warfarin.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: S-warfarin.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
S,S-Warfarin alcohol has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and clearance of warfarin and its metabolites.
Enzyme Kinetics: Investigating the activity of reductase enzymes involved in the metabolism of warfarin.
Drug Interactions: Understanding how different drugs interact with warfarin and its metabolites.
Toxicology: Assessing the potential toxic effects of warfarin metabolites on various biological systems
Mechanism of Action
S,S-Warfarin alcohol exerts its effects by inhibiting the enzyme vitamin K epoxide reductase (VKORC1). This inhibition prevents the regeneration of reduced vitamin K, which is essential for the γ-carboxylation of clotting factors II, VII, IX, and X. As a result, the synthesis of these clotting factors is impaired, leading to reduced blood clotting ability .
Comparison with Similar Compounds
R,S-Warfarin alcohol: Another stereoisomer of warfarin alcohol with different pharmacological properties.
R-Warfarin: The R-enantiomer of warfarin, which is less potent as an anticoagulant compared to S-warfarin.
S-Warfarin: The S-enantiomer of warfarin, which is more potent and commonly used in clinical settings
Uniqueness: S,S-Warfarin alcohol is unique due to its specific stereochemistry, which influences its interaction with enzymes and receptors. This stereospecificity affects its pharmacokinetics, pharmacodynamics, and overall biological activity, making it a valuable compound for research purposes .
Properties
CAS No. |
40281-80-9 |
|---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
4-hydroxy-3-[(1S,3S)-3-hydroxy-1-phenylbutyl]chromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15-/m0/s1 |
InChI Key |
ZUJMMGHIYSAEOU-WFASDCNBSA-N |
Isomeric SMILES |
C[C@@H](C[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



